
Urea deriv. 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW809897X is a dual inhibitor of firefly luciferase and vascular endothelial growth factor receptor with half-maximal inhibitory concentration values of 0.58 micromolar and 65 nanomolar, respectively . This compound is a protein kinase inhibitor that affects both adenosine triphosphate-dependent and adenosine triphosphate-independent luciferases, making it significant in the context of luciferase reporter assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW809897X involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and specific reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of GW809897X would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
GW809897X undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of GW809897X .
Scientific Research Applications
GW809897X has several scientific research applications, including:
Chemistry: Used as a tool compound to study protein kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in luciferase reporter assays to investigate gene expression and signal transduction pathways.
Medicine: Potential therapeutic applications in diseases where vascular endothelial growth factor receptor signaling is implicated, such as cancer and ocular diseases.
Industry: Utilized in the development of new assays and screening methods for drug discovery.
Mechanism of Action
GW809897X exerts its effects by inhibiting the activity of firefly luciferase and vascular endothelial growth factor receptor. The inhibition of these targets disrupts their respective signaling pathways, leading to altered cellular responses. The molecular targets include the adenosine triphosphate-binding sites of these enzymes, and the pathways involved are those related to protein kinase signaling and vascular endothelial growth factor receptor-mediated processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GW809897X include other protein kinase inhibitors and luciferase inhibitors. Some examples are:
- GSK237700A
- GSK1010829B
- GSK198271A
Uniqueness
What sets GW809897X apart from these similar compounds is its dual inhibitory activity against both firefly luciferase and vascular endothelial growth factor receptor. This dual inhibition makes it a valuable tool in research settings where both targets are of interest .
Properties
Molecular Formula |
C26H24Cl2N6O3S |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[4-[methyl-[2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C26H24Cl2N6O3S/c1-34(20-11-9-18(10-12-20)31-26(35)33-24-21(27)7-4-8-22(24)28)23-13-14-29-25(32-23)30-19-6-3-5-17(15-19)16-38(2,36)37/h3-15H,16H2,1-2H3,(H,29,30,32)(H2,31,33,35) |
InChI Key |
NXPQZPWXVHIWGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2Cl)Cl)C3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.